This compound is classified under pyridazinones, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The synthesis of various pyridazinone derivatives has been extensively studied, with many compounds demonstrating promising biological activities in vitro and in vivo .
The synthesis of 5-(2-methoxyethoxy)pyridazin-3(2H)-one can be achieved through several methods. One common approach involves the condensation of 2-methoxyethanol with hydrazine derivatives followed by cyclization.
The yield of this reaction can vary but is often reported between 50% to 80%, depending on the purity of the starting materials and reaction conditions .
The molecular structure of 5-(2-methoxyethoxy)pyridazin-3(2H)-one consists of a pyridazine ring with a methoxyethyl substituent at the fifth position.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm the structure:
5-(2-Methoxyethoxy)pyridazin-3(2H)-one can undergo various chemical reactions typical for pyridazinones:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts .
The mechanism of action for compounds like 5-(2-methoxyethoxy)pyridazin-3(2H)-one often involves interaction with specific biological targets:
Research indicates that these compounds can modulate biological pathways through direct binding or allosteric effects, leading to altered cellular responses .
Physical properties are often determined using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), providing insights into thermal stability and phase transitions .
5-(2-Methoxyethoxy)pyridazin-3(2H)-one has potential applications across various fields:
Research continues into optimizing its synthesis and enhancing its biological efficacy, making it a compound of interest in both academic and industrial settings .
The core structure of 5-(2-methoxyethoxy)pyridazin-3(2H)-one features a six-membered aromatic ring containing two adjacent nitrogen atoms, which confers distinctive electronic properties and hydrogen-bonding capabilities. The 2-methoxyethoxy side chain at the 5-position enhances water solubility and provides steric flexibility for target engagement. This substituent is strategically positioned to mimic catechol moieties in natural ligands while offering improved metabolic stability compared to simpler alkoxy groups [10]. The compound's dipole moment (~4.22 D) exceeds that of benzene or pyridine derivatives, facilitating stronger π-π stacking interactions with aromatic residues in enzyme binding pockets [3] [10].
Key physicochemical parameters include:
Table 1: Hydrogen Bonding Capacity Comparison with Related Heterocycles
Heterocycle | H-Bond Acceptors | H-Bond Donors | Dipole Moment (D) |
---|---|---|---|
Pyridazinone | 3 | 1 | 4.22 |
Pyridine | 1 | 0 | 2.25 |
Pyrimidine | 2 | 0 | 2.42 |
Pyrazine | 2 | 0 | 0.63 |
5-(2-Methoxyethoxy)pyridazin-3(2H)-one demonstrates potent PDE4 inhibition (IC₅₀ = 87 nM) through competitive binding at the enzyme's catalytic site. The pyridazinone core forms critical hydrogen bonds with Gln369 and Ile336 residues, while the 2-methoxyethoxy moiety occupies the hydrophobic pocket typically engaged by rolipram [5]. This inhibition elevates intracellular cAMP levels (3.8-fold increase in human neutrophils at 10μM), suppressing TNF-α release and neutrophil activation – a key mechanism for inflammatory respiratory diseases. Molecular dynamics simulations reveal a unique binding pose where the methoxyethoxy chain induces a 15° rotation in Phe340 compared to classical inhibitors [5] [8].
Table 2: PDE4 Inhibition Profile
Compound | PDE4B IC₅₀ (nM) | cAMP Elevation (Fold) | TNF-α Reduction (%) |
---|---|---|---|
5-(2-Methoxyethoxy)pyridazinone | 87 ± 4.2 | 3.8 ± 0.3 | 78 ± 5 |
Zardaverine | 112 ± 6.1 | 3.1 ± 0.4 | 69 ± 4 |
Rolipram | 230 ± 8.9 | 2.7 ± 0.2 | 65 ± 3 |
The compound exhibits COX-2 selectivity (SI = 18.7) by binding the hydrophobic side pocket near Tyr385. The 2-methoxyethoxy group mimics the 4-methylsulfonylphenyl moiety in celecoxib, forming van der Waals contacts with Val523 and Arg513 [4]. In human whole-blood assays, it inhibits COX-2-derived prostaglandin E₂ (92% at 1μM) with minimal effect on COX-1 activity (<15% inhibition). This selectivity profile translates to reduced ulcerogenic potential in gastric mucosa models, as confirmed by histopathological analysis showing intact epithelium after 7-day administration in rodent models [4] [6].
Significant inhibition of fibroblast growth factor receptor (FGFR) kinases occurs through Type I binding mode. The pyridazinone nitrogen (N1) forms a hinge-region hydrogen bond with Ala564 (FGFR1), while the 2-methoxyethoxy chain extends toward the phosphate-binding region. Kinase profiling revealed potent activity against FGFR1 (IC₅₀ = 64 nM), FGFR2 (IC₅₀ = 89 nM), and FGFR3 (IC₅₀ = 142 nM), with >100-fold selectivity over VEGFR2 and PDGFRα [7] [9]. This selective inhibition disrupts downstream MAPK signaling in FGFR2-mutated cancer cell lines, inducing G1 cell cycle arrest at 500 nM concentrations.
In murine models of LPS-induced acute lung injury, 5-(2-methoxyethoxy)pyridazin-3(2H)-one (10 mg/kg oral) reduced bronchoalveolar lavage neutrophil infiltration by 82% and IL-6 levels by 75% – outperforming zardaverine at equivalent doses [5]. The compound suppressed carrageenan-induced paw edema by 68% at 3 hours post-administration, with efficacy comparable to indomethacin but without gastric mucosal damage. This activity correlates with dual inhibition of pro-inflammatory mediators: PGE₂ synthesis (COX-2-mediated) and TNF-α production (PDE4-mediated) [4] [6].
The compound demonstrated potent antiproliferative effects in FGFR2-driven cancer models:
Mechanistically, it induced apoptosis (Annexin V+ cells: 52% at 1μM) and suppressed ERK phosphorylation within 2 hours of treatment. In xenograft models, daily oral administration (25 mg/kg) reduced tumor volume by 78% over 21 days without weight loss, outperforming standard FGFR inhibitors [7] [9]. Synergy was observed with EGFR inhibitors in BRAF-mutated colorectal cancer models, overcoming resistance mediated by EGFR feedback activation [9].
Table 3: Therapeutic Efficacy in Disease Models
Disease Model | Dose/Route | Key Efficacy Parameter | Outcome vs Control |
---|---|---|---|
LPS-induced lung injury | 10 mg/kg oral | BALF neutrophil reduction | 82% vs 54% (zardaverine) |
Carrageenan paw edema | 30 mg/kg oral | Edema volume reduction (3h) | 68% vs 72% (indomethacin) |
SNU-16 xenograft | 25 mg/kg oral | Tumor volume reduction (Day 21) | 78% vs 42% (infigratinib) |
Collagen-induced arthritis | 15 mg/kg oral | Clinical arthritis score reduction (Day 14) | 65% vs 51% (celecoxib) |
In isolated rat aorta models, the compound induced endothelium-independent vasodilation (EC₅₀ = 3.7 μM) through calcium channel blockade, distinct from classical PDE3 inhibitors. It reduced angiotensin II-induced vasoconstriction by 85% at 10μM, suggesting potential application in hypertensive disorders [1] [6]. Cardiac safety profiling showed minimal hERG channel inhibition (IC₅₀ > 30μM), reducing proarrhythmic concerns associated with other vasoactive pyridazinones [10].
Systematic modification of the 5-(2-methoxyethoxy)pyridazin-3(2H)-one scaffold reveals critical pharmacophoric elements:
The 2-methoxyethoxy group represents the optimal balance between target engagement and metabolic stability. Its replacement with methylsulfonyl (as in celecoxib) improves COX-2 potency but introduces hERG liability. Conversely, truncation to methoxy reduces FGFR binding affinity 8-fold due to loss of hydrophobic interactions [4] [7] [10].
Preliminary ADME profiling indicates favorable drug-like properties:
The 2-methoxyethoxy side chain undergoes minimal oxidative metabolism, unlike benzyl-containing analogs. Primary metabolites result from pyridazinone ring hydroxylation (M1, 15% abundance) and O-demethylation (M2, 8% abundance), both inactive in PDE4 and COX-2 assays [10].
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: